molecular formula C12H9N3O3 B3021145 1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile CAS No. 28657-79-6

1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile

Cat. No.: B3021145
CAS No.: 28657-79-6
M. Wt: 243.22 g/mol
InChI Key: ZJNYDFMLLCPHFY-UHFFFAOYSA-N
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Description

1-Ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile (CAS RN: 28657-79-6) is a heterocyclic compound with a molecular formula of C₁₂H₉N₃O₃ and a molecular weight of 243.22 g/mol . Its structure comprises a cinnoline core fused with a 1,3-dioxolo ring system at positions 4,5-g. Key functional groups include:

  • An ethyl group at the N1 position.
  • A ketone group at the C4 position.
  • A carbonitrile group at the C3 position.
  • A methylenedioxy (1,3-dioxolo) substituent spanning the C6 and C7 positions.

Properties

IUPAC Name

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-2-15-9-4-11-10(17-6-18-11)3-7(9)12(16)8(5-13)14-15/h3-4H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNYDFMLLCPHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C#N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182816
Record name 1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile
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Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28657-79-6
Record name 1-Ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
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Record name 1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile
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Record name 1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile
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Record name 1-ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
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Record name 1-ETHYL-1,4-DIHYDRO-4-OXO(1,3)DIOXOLO(4,5-G)CINNOLINE-3-CARBONITRILE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile typically involves the reaction of cinoxacin with polyphosphate ester and ammonia in chloroform at temperatures ranging from 119 to 123°C for 24 hours. This is followed by further reaction with polyphosphate ester at 120°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse reactivity patterns that can be exploited in synthetic pathways.

Biology

In biological research, this compound has been studied for its potential biological activity . It interacts with crucial enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. By inhibiting these enzymes, the compound disrupts bacterial cell growth and replication, making it a candidate for further investigation in antimicrobial therapies .

Medicine

The compound is being investigated for its therapeutic effects , particularly against bacterial infections. Its mechanism of action involves the inhibition of DNA synthesis in bacteria, suggesting potential use as an antibacterial agent .

Case Study: Antibacterial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against specific strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for use in specialized chemical formulations and as a reagent in various industrial syntheses.

HPLC Analysis

The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) methods. A typical mobile phase includes acetonitrile and water with phosphoric acid for routine applications or formic acid for mass spectrometry compatibility . This method allows for the isolation of impurities and is scalable for preparative separation.

Mechanism of Action

The mechanism of action of 1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile involves its interaction with DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By inhibiting these enzymes, the compound interferes with DNA synthesis, leading to the disruption of bacterial cell growth and replication .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point: 265–266°C .
  • Canonical SMILES: N#CC1=NN(C2=CC=3OCOC3C=C2C1=O)CC .

This compound is structurally related to cinoxacin (CAS RN: 28657-80-9), a clinically used antimicrobial agent, but differs in the substitution at C3 (carbonitrile vs. carboxylic acid) .

The following table compares 1-Ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile with structurally and functionally related compounds:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Pharmacological Activity/Applications Reference(s)
1-Ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile C₁₂H₉N₃O₃ C3: -CN; C6/C7: methylenedioxy; N1: ethyl 265–266 Limited data; potential antimicrobial precursor
Cinoxacin (1-Ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid) C₁₂H₁₀N₂O₅ C3: -COOH; C6/C7: methylenedioxy; N1: ethyl ~265 (decomposes) Antibacterial (urinary tract infections)
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide C₂₇H₃₆N₂OS C4: -S; C3: carboxamide; quinoline core; adamantyl and pentyl substituents Not reported Investigational (antibacterial activity)
6-Nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile C₁₀H₅N₃O₃ C6: -NO₂; C3: -CN; quinoline core Not reported Synthetic intermediate for antimicrobials
Key Structural and Functional Differences:

Cinoxacin vs. Target Compound: C3 Substitution: Cinoxacin’s carboxylic acid group (-COOH) enhances water solubility and bioavailability, critical for its antibacterial efficacy . Activity: Cinoxacin inhibits DNA gyrase in Gram-negative bacteria , while the carbonitrile analog’s activity is unconfirmed but hypothesized to differ due to altered electronic properties.

4-Thioxo Quinoline Carboxamide (Compound 47): The sulfur atom at C4 (vs. oxygen in the target compound) may alter binding affinity to bacterial enzymes. Adamantyl and pentyl groups enhance lipophilicity, favoring penetration into bacterial membranes .

Its quinoline core (vs. cinnoline) modifies ring strain and π-π stacking interactions .

Biological Activity

1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile, also known as Cinoxacin (CAS Number: 28657-79-6), is a synthetic compound that belongs to the quinolone class of antibiotics. This compound has garnered attention due to its potential biological activities, particularly in antibacterial applications. The following sections provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H9N3O3
  • Molecular Weight : 243.21816 g/mol
  • InChI Key : ZJNYDFMLLCPHFY-UHFFFAOYSA-N
  • LogP : 2.31

Synthesis

Cinoxacin is synthesized through various chemical routes involving the condensation of specific precursors. The synthesis typically includes cyclization reactions that form the dioxole structure integral to its activity. The compound can be prepared from 1-cyano-6,7-methylenedioxy-cinnoline derivatives, which serve as key intermediates in the process .

Antibacterial Activity

Cinoxacin exhibits significant antibacterial properties against a range of gram-negative and gram-positive bacteria. It was originally developed for the treatment of urinary tract infections and has shown effectiveness against pathogens such as Escherichia coli and Klebsiella pneumoniae.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli2.0
Klebsiella pneumoniae4.0
Staphylococcus aureus8.0

These values indicate that Cinoxacin is particularly potent against E. coli, which is essential for treating urinary infections .

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of Cinoxacin on various cancer cell lines. For instance, studies have evaluated its impact on human lung cancer cells (A549) and breast cancer cells (MCF-7). The findings suggest that Cinoxacin induces apoptosis in these cell lines, indicating potential as an anticancer agent.

Cell Line IC50 (µg/mL) Mechanism
A54911.20Apoptosis induction
MCF-715.73Cell cycle arrest

The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating that Cinoxacin has promising anticancer properties alongside its antibacterial effects .

Clinical Applications

Cinoxacin's primary clinical application has been in treating urinary tract infections caused by susceptible bacteria. Its efficacy was established in several clinical trials where it was compared with other antibiotics like norfloxacin and ciprofloxacin, showing comparable results with fewer side effects.

Research Findings

A study published in 2024 investigated the molecular docking interactions of Cinoxacin with bacterial DNA gyrase, a common target for quinolone antibiotics. The results indicated strong binding affinity, supporting its mechanism of action as an inhibitor of bacterial DNA replication .

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization involves combining Design of Experiments (DOE) principles with iterative reaction parameter adjustments. For example:

  • Use full factorial design to screen variables like solvent polarity (e.g., dioxane, ethylene glycol), temperature (80–120°C), and catalyst loading (0.1–1.0 eq) .
  • Apply response surface methodology to refine conditions based on yield and purity data. Evidence from analogous cinnoline syntheses suggests that refluxing in polar aprotic solvents with base catalysts (e.g., EtONa) improves cyclization efficiency .
  • Validate reproducibility using HPLC or GC-MS to monitor intermediates and byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction is essential for resolving the fused dioxolo-cinnoline ring system and verifying substituent positions. Prior studies on similar heterocycles achieved R-factors < 0.05 using low-temperature (100 K) data collection .
  • Complement with multinuclear NMR (¹H, ¹³C, ¹⁵N) to confirm proton environments and nitrile/carbonyl groups. For example, the ethyl group’s triplet signal (δ ~1.3 ppm) and cinnoline carbonyl resonance (δ ~170 ppm) are diagnostic .
  • High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, particularly for the carbonitrile moiety (m/z calculated for C₁₄H₁₁N₃O₃: 281.0801) .

Q. How should initial experiments be designed to explore this compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Use two-level factorial design to test reactivity under varying pH, temperature, and reagent concentrations. For example:
    • Electrophilic substitution : React with HNO₃/H₂SO₄ at 0–40°C to assess nitration sites .
    • Nucleophilic attack : Screen with amines (e.g., morpholine) in DMF or THF, monitoring cyanide displacement via IR (loss of ~2200 cm⁻¹ peak) .
  • Employ kinetic profiling (e.g., UV-Vis spectroscopy) to identify rate-determining steps and intermediate stability .

Advanced Research Questions

Q. How can computational reaction path search methods elucidate mechanistic pathways for this compound’s synthesis or degradation?

Methodological Answer:

  • Apply density functional theory (DFT) to model key steps, such as cyclization or oxidation. For example:
    • Calculate transition states for dioxolo ring formation using B3LYP/6-31G(d) to identify steric/electronic barriers .
    • Simulate solvent effects (e.g., PCM model for ethanol) on reaction thermodynamics .
  • Integrate artificial neural networks (ANNs) trained on experimental data to predict optimal pathways .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during characterization?

Methodological Answer:

  • Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers) from structural anomalies. For instance, broadening at 298 K vs. sharp signals at 100 K may indicate conformational flexibility .
  • Cross-validate with solid-state NMR or Raman spectroscopy to detect crystallographic vs. solution-phase discrepancies .
  • Use computational NMR prediction tools (e.g., ACD/Labs) to compare theoretical and observed shifts .

Q. What strategies are effective for designing multi-step syntheses using this compound as a key intermediate?

Methodological Answer:

  • Leverage modular retrosynthesis principles. For example:
    • Introduce functional groups (e.g., halogens at C-6) via directed ortho-metalation .
    • Protect the nitrile group with TMSCl during subsequent reactions (e.g., Suzuki couplings) to prevent side reactions .
  • Optimize cascade reactions by combining acid-catalyzed cyclization with in situ oxidation, minimizing purification steps .

Q. How can structure-activity relationships (SARs) be investigated for this compound’s potential biological activity?

Methodological Answer:

  • Synthesize analogs with variations in the ethyl group (e.g., propyl, allyl) and dioxolo ring substituents (e.g., halogens, methoxy) .
  • Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases, GPCRs), prioritizing candidates with docking scores < −7.0 kcal/mol .
  • Validate in vitro using fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinities .

Q. How can solvent effects on this compound’s stability and reactivity be systematically analyzed?

Methodological Answer:

  • Conduct solvent parameter mapping using Kamlet-Taft or Hansen solubility parameters. For example:
    • Test stability in aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents via accelerated degradation studies (40–80°C) .
    • Correlate reaction rates with solvent polarity (ET(30) scale) to identify optimal media for nucleophilic substitutions .
  • Apply molecular dynamics simulations to model solvation shells and predict degradation pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile

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